An In-depth Technical Guide to 1,1-Cyclopentanediacetic Acid (CAS 16713-66-9): A Keystone Intermediate and Versatile Scaffold for Drug Discovery
An In-depth Technical Guide to 1,1-Cyclopentanediacetic Acid (CAS 16713-66-9): A Keystone Intermediate and Versatile Scaffold for Drug Discovery
This technical guide offers a comprehensive overview of 1,1-Cyclopentanediacetic acid, a pivotal molecule in pharmaceutical synthesis and a scaffold with untapped potential in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, and analytical methodologies. Furthermore, it explores the prospective biological activities and applications derived from its structural class, providing a forward-looking perspective for future research endeavors.
Core Molecular Attributes of 1,1-Cyclopentanediacetic Acid
1,1-Cyclopentanediacetic acid (CAS: 16713-66-9), also known as 3,3-Tetramethyleneglutaric acid, is a geminal dicarboxylic acid. Its structure features a cyclopentane ring with two acetic acid moieties attached to the same carbon atom. This unique arrangement imparts specific chemical characteristics that are instrumental in its synthetic utility and potential as a molecular scaffold. The cyclopentane ring offers a degree of conformational rigidity, while the dual carboxylic acid groups provide reactive handles for a variety of chemical transformations.
Table 1: Physicochemical Properties of 1,1-Cyclopentanediacetic Acid
| Property | Value | Source |
| CAS Number | 16713-66-9 | [Various Suppliers] |
| Molecular Formula | C9H14O4 | [Pharmaffiliates][1] |
| Molecular Weight | 186.21 g/mol | [Pharmaffiliates][1] |
| Appearance | White to off-white crystalline powder | [Guidechem] |
| Melting Point | 177-182 °C | [Tokyo Chemical Industry] |
| Purity | >98.0% (GC) | [Tokyo Chemical Industry] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | [Guidechem] |
| Synonyms | 3,3-Tetramethyleneglutaric acid, Cyclopentane-1,1-diacetic acid | [Guidechem] |
Synthesis and Purification: A Practical Approach
The primary application of 1,1-Cyclopentanediacetic acid is as a key intermediate in the synthesis of Gabapentin, an anticonvulsant and analgesic drug. The synthesis of 1,1-Cyclopentanediacetic acid itself can be achieved through a multi-step process, often starting from cyclopentanone.
Synthesis Protocol
A common synthetic route involves the reaction of cyclopentanone with cyanoacetic acid derivatives to form an intermediate, which is then hydrolyzed to yield the final product. A detailed protocol based on established patent literature is provided below.[2]
Step 1: Formation of β,β-tetramethylene-α,α'-dicyanoglutarimide
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In a suitable reaction vessel, combine cyclopentanone (1.0 mole), methyl cyanoacetate (1.0 mole), and cyanoacetamide (1.0 mole) in formamide as the solvent.
-
Stir the mixture and maintain the temperature at 25-30°C.
-
Gradually add triethylamine (1.0 mole) over a period of 30 minutes.
-
Continue stirring at 25-30°C for 10 hours.
-
Raise the temperature to 60-65°C and slowly add 600 mL of water.
-
Adjust the pH to 1 with 98% sulfuric acid, ensuring the temperature does not exceed 75°C.
-
Cool the resulting slurry to 5-10°C and filter the solid product.
-
Wash the solid with two portions of water.
Step 2: Hydrolysis to 1,1-Cyclopentanediacetic acid
-
The intermediate from Step 1 is subjected to acid hydrolysis using a strong acid such as sulfuric acid.
-
The reaction is typically carried out at elevated temperatures, preferably between 100-160°C, until the hydrolysis is complete.
-
The reaction mixture is then cooled to induce crystallization of 1,1-Cyclopentanediacetic acid.
-
The solid product is collected by filtration and washed.
Purification
For high-purity 1,1-Cyclopentanediacetic acid suitable for pharmaceutical applications, recrystallization is a crucial step.
-
Dissolve the crude 1,1-Cyclopentanediacetic acid (1.0 mole) in a mixture of water (500 mL) and isopropanol (185 mL) with the addition of activated charcoal (5 g).
-
Heat the mixture to boiling and filter it while hot.
-
Add an additional 250 mL of water to the filtrate.
-
Cool the solution to 10°C to allow for crystallization.
-
Filter the purified solid and dry to obtain the final product.[2]
Caption: Synthetic workflow for 1,1-Cyclopentanediacetic acid.
Analytical Characterization
Rigorous analytical characterization is essential to ensure the identity, purity, and quality of 1,1-Cyclopentanediacetic acid. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.
¹H NMR (Proton NMR) Protocol:
-
Sample Preparation: Dissolve 5-10 mg of 1,1-Cyclopentanediacetic acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 25°C.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to confirm the structure. A known ¹H NMR spectrum is available for reference.[3]
¹³C NMR (Carbon-13 NMR) Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher.
-
Mode: Proton-decoupled for singlet peaks.
-
-
Data Acquisition: A longer acquisition time is typically required due to the low natural abundance of ¹³C.
-
Data Analysis: Identify the number of unique carbon environments and their chemical shifts to confirm the carbon skeleton.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of 1,1-Cyclopentanediacetic acid. A general method for the analysis of dicarboxylic acids is provided below and should be optimized for this specific compound.[4][5][6]
HPLC Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for carboxylic acids.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Caption: Analytical workflow for 1,1-Cyclopentanediacetic acid.
Role in Drug Development: Beyond an Intermediate
While the primary established role of 1,1-Cyclopentanediacetic acid is as a precursor to Gabapentin, its inherent structural features suggest broader potential in drug design and development. The cyclopentane scaffold is a common motif in a variety of biologically active compounds.[4]
The Cyclopentane Scaffold in Medicinal Chemistry
The cyclopentane ring is a versatile scaffold that can be functionalized to create a diverse library of compounds for biological screening.[4] Its non-planar, flexible nature allows for the presentation of substituents in specific three-dimensional orientations, which can be crucial for binding to biological targets.
Potential Biological Activities (Inferred)
Direct biological activity data for 1,1-Cyclopentanediacetic acid is not widely available. However, based on the known activities of related cyclopentane and dicarboxylic acid derivatives, several areas of potential therapeutic interest can be postulated.
-
Anti-inflammatory Activity: Many cyclopentenone prostaglandins and other cyclopentane derivatives exhibit potent anti-inflammatory effects, often through the modulation of pathways involving cyclooxygenase (COX) enzymes.[7]
-
Anticancer Activity: Certain cyclopentanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8]
-
Antiviral and Antimicrobial Properties: The cyclopentane scaffold is present in some antiviral and antimicrobial agents.[8]
It is important to emphasize that these are areas for potential investigation, and dedicated biological screening would be necessary to ascertain any inherent activity of 1,1-Cyclopentanediacetic acid or its novel derivatives.
Caption: Potential drug discovery pathway for 1,1-Cyclopentanediacetic acid derivatives.
Safety and Handling
As with any laboratory chemical, appropriate safety precautions should be taken when handling 1,1-Cyclopentanediacetic acid. Based on safety data for similar dicarboxylic acids, it may cause skin and eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Future Perspectives and Conclusion
1,1-Cyclopentanediacetic acid is a well-established and critical intermediate in the pharmaceutical industry. This guide has provided a detailed overview of its chemical properties, synthesis, and analytical characterization. Looking forward, the true potential of this molecule may lie in its utility as a versatile scaffold for the development of novel therapeutics. The exploration of its derivatives in biological screening programs, particularly in the areas of inflammation and oncology, could unveil new lead compounds for drug discovery. This technical guide serves as a foundational resource to support and inspire such future research endeavors.
References
- Google Patents. (1980). US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate.
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Pharmaffiliates. (n.d.). 1,1-Cyclopentanediacetic acid. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 16713-66-9 | Product Name : 1,1-Cyclopentanediacetic acid. Retrieved from [Link]
- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916.
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PubMed. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Retrieved from [Link]
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ResearchGate. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]
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PubMed. (1998). A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC separation profile of standards of mono and dicarboxylic acid naphthacyl esters. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC separation profile of standards of mono and dicarboxylic acid.... Retrieved from [Link]
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MDPI. (2021). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Retrieved from [Link]
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